N-benzyl-6-methoxy-N-methylpyrimidin-4-amine
Description
N-Benzyl-6-methoxy-N-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The compound features a benzyl group and a methyl group attached to the exocyclic amine at position 4, as well as a methoxy substituent at position 4.
Properties
IUPAC Name |
N-benzyl-6-methoxy-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(9-11-6-4-3-5-7-11)12-8-13(17-2)15-10-14-12/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCIVXIDNZRCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methoxy-N-methylpyrimidin-4-amine typically involves the reaction of appropriate pyrimidine precursors with benzyl and methylating agents. One common method includes the alkylation of 6-methoxypyrimidin-4-amine with benzyl chloride and methyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-methoxy-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-hydroxy-N-benzyl-N-methylpyrimidin-4-amine.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: 6-hydroxy-N-benzyl-N-methylpyrimidin-4-amine.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various N-alkyl or N-aryl pyrimidine derivatives.
Scientific Research Applications
N-benzyl-6-methoxy-N-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-6-methoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline Derivatives ()
Compounds 7n and 7o from are quinazoline-based analogs with structural similarities:
- 7n: 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine
- 7o: 6-(6-Aminopyridin-3-yl)-N-ethyl-N-phenylquinazolin-4-amine
Nitroso-Substituted Pyrimidines ()
Compounds 6ga (N-(4-Methoxybphenethyl)-2-methylthio-6-morpholino-5-nitrosopyrimidin-4-amine) and 6ha (N-Butyl-2-methylthio-5-nitroso-6-(piperidin-1-yl)pyrimidin-4-amine) feature nitroso (-NO) and morpholino/piperidine groups:
Morpholino/piperidine substituents likely enhance solubility compared to benzyl groups.
Fused Heterocyclic Analogs ()
- : N-(4-Methoxybenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- : N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Core: Triazolo-pyridazine (non-pyrimidine heterocycle).
Key Differences : Fused cores in increase structural complexity and may enhance binding to specific protein pockets.
Structural Analogs with Varied Substituents ()
- : N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine
- : N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine
| Feature | Target Compound | Analogs |
|---|---|---|
| Substituent Effects | 6-Methoxy, N-Methyl | Nitro () increases reactivity; methyl/methoxy () enhance stability |
| Molecular Weight | Not Reported | : 398.4 g/mol (C23H18N4O2) |
Key Differences : Nitro groups () may reduce metabolic stability compared to methoxy substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
